molecular formula C7H10N2OS B3010186 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile CAS No. 15029-33-1

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile

Cat. No.: B3010186
CAS No.: 15029-33-1
M. Wt: 170.23
InChI Key: ZRIDVVUGSOESLV-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is a chemical compound with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . It is characterized by the presence of a thiomorpholine ring, a nitrile group, and a ketone functional group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile typically involves the reaction of thiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-oxo-3-thiomorpholin-4-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIDVVUGSOESLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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